2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0763821
InChI: InChI=1S/C14H17N3OS2/c1-3-7-19-14-16-12-11(13(18)17(14)15)10-8(2)5-4-6-9(10)20-12/h3,8H,1,4-7,15H2,2H3
SMILES: CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC=C
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4 g/mol

2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC0763821

Molecular Formula: C14H17N3OS2

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C14H17N3OS2
Molecular Weight 307.4 g/mol
IUPAC Name 3-amino-5-methyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H17N3OS2/c1-3-7-19-14-16-12-11(13(18)17(14)15)10-8(2)5-4-6-9(10)20-12/h3,8H,1,4-7,15H2,2H3
Standard InChI Key GVDDSSOSUJWYAM-UHFFFAOYSA-N
SMILES CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC=C
Canonical SMILES CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator